molecular formula C8H11BrClN B2428818 2-Bromo-5-ethylaniline hydrochloride CAS No. 2089257-59-8

2-Bromo-5-ethylaniline hydrochloride

Cat. No. B2428818
M. Wt: 236.54
InChI Key: WTXUMCYOVDDDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-ethylaniline hydrochloride is a chemical compound with the molecular formula C8H10BrN.ClH and a molecular weight of 236.54 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-ethylaniline hydrochloride is 1S/C8H10BrN.ClH/c1-2-6-3-4-7 (9)8 (10)5-6;/h3-5H,2,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Bromo-5-ethylaniline hydrochloride is a powder at room temperature . It has a molecular weight of 236.54 .

Scientific Research Applications

Metabolic Pathways

  • Kanamori, Inoue, Iwata, Ohmae, and Kishi (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites through gas chromatography-mass spectrometry. This research contributes to understanding the metabolic pathways of brominated compounds similar to 2-Bromo-5-ethylaniline hydrochloride (Kanamori et al., 2002).

Nephrotoxic Effects

  • Hong, Anestis, Henderson, and Rankin (2000) examined the nephrotoxic effects of haloanilines, including bromoaniline derivatives, in vitro using renal cortical slices. Their findings provide insights into the toxicity profiles of bromoanilines, relevant to understanding the effects of 2-Bromo-5-ethylaniline hydrochloride on renal functions (Hong et al., 2000).

Antimicrobial Activity

  • Doraswamy and Ramana (2013) explored the synthesis of substituted phenyl azetidines with potential antimicrobial properties, indicating the potential of bromoaniline derivatives in developing new antimicrobial agents. This aligns with the possible applications of 2-Bromo-5-ethylaniline hydrochloride in antimicrobial research (Doraswamy & Ramana, 2013).

Synthesis of Benzofuran Analogs

  • Parameshwarappa, Basawaraj, and Sangapure (2008) conducted a study on the synthesis of new benzofuran analogues, including bromo-substituted compounds, for potential pharmacological activities. This research highlights the significance of bromo-substituted compounds like 2-Bromo-5-ethylaniline hydrochloride in pharmaceutical synthesis (Parameshwarappa et al., 2008).

Laquinimod Synthesis

  • Jansson, Fristedt, Olsson, Svensson, and Jönsson (2006) detailed the synthesis and reactivity of laquinimod, a drug for multiple sclerosis, where bromoaniline derivatives were used. This underlines the role of compounds like 2-Bromo-5-ethylaniline hydrochloride in synthesizing therapeutic agents (Jansson et al., 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-bromo-5-ethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXUMCYOVDDDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethylaniline hydrochloride

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